2-ACETYL-1-HYDROXY-2,5,5-TRIMETHYL-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE
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Overview
Description
2-ACETYL-1-HYDROXY-2,5,5-TRIMETHYL-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is a complex organic compound with a unique structure that includes an imidazole ring, acetyl group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYL-1-HYDROXY-2,5,5-TRIMETHYL-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE typically involves multiple steps, including the formation of the imidazole ring and the introduction of the acetyl and hydroxy groups. Common reagents used in the synthesis include acetyl chloride, methylphenyl ketone, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for efficiency and yield, with considerations for cost and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
2-ACETYL-1-HYDROXY-2,5,5-TRIMETHYL-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions typically require specific conditions, such as controlled temperatures and solvents, to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
Scientific Research Applications
2-ACETYL-1-HYDROXY-2,5,5-TRIMETHYL-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-ACETYL-1-HYDROXY-2,5,5-TRIMETHYL-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-ACETYL-2-HYDROXY-3,5,5-TRIMETHYL-4-(4-METHYLPHENYL)-1H-IMIDAZOL-3-IUM-3-OLATE
- 2-ACETYL-1-HYDROXY-2,5,5-TRIMETHYL-4-(3-METHYLPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE
Uniqueness
2-ACETYL-1-HYDROXY-2,5,5-TRIMETHYL-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties. Its unique structure may result in different reactivity and interactions compared to similar compounds, making it valuable for specific applications.
Properties
IUPAC Name |
1-[3-hydroxy-2,4,4-trimethyl-5-(4-methylphenyl)-1-oxidoimidazol-1-ium-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-6-8-12(9-7-10)13-14(3,4)17(20)15(5,11(2)18)16(13)19/h6-9,20H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANAXILERQFTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](C(N(C2(C)C)O)(C)C(=O)C)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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